Cas no 2227796-69-0 ((3R)-3-hydroxy-3-{pyrazolo1,5-apyrimidin-6-yl}propanoic acid)

(3R)-3-Hydroxy-3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid is a chiral hydroxy acid derivative featuring a pyrazolo[1,5-a]pyrimidine core, a structure of interest in medicinal chemistry and pharmaceutical research. The compound’s stereospecific (R)-configuration at the hydroxy-bearing carbon enhances its potential as a building block for bioactive molecules, particularly in the development of enzyme inhibitors or receptor modulators. Its carboxylic acid and hydroxyl groups offer versatile sites for further functionalization, enabling conjugation or derivatization in drug design. The pyrazolo[1,5-a]pyrimidine moiety contributes to its π-electron-rich character, which may facilitate interactions with biological targets. This compound is suited for applications requiring precise stereochemical control and heterocyclic diversity in synthetic or mechanistic studies.
(3R)-3-hydroxy-3-{pyrazolo1,5-apyrimidin-6-yl}propanoic acid structure
2227796-69-0 structure
Product name:(3R)-3-hydroxy-3-{pyrazolo1,5-apyrimidin-6-yl}propanoic acid
CAS No:2227796-69-0
MF:C9H9N3O3
MW:207.186061620712
CID:5962002
PubChem ID:165640346

(3R)-3-hydroxy-3-{pyrazolo1,5-apyrimidin-6-yl}propanoic acid Chemical and Physical Properties

Names and Identifiers

    • (3R)-3-hydroxy-3-{pyrazolo1,5-apyrimidin-6-yl}propanoic acid
    • (3R)-3-hydroxy-3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
    • EN300-1736933
    • 2227796-69-0
    • Inchi: 1S/C9H9N3O3/c13-7(3-9(14)15)6-4-10-8-1-2-11-12(8)5-6/h1-2,4-5,7,13H,3H2,(H,14,15)/t7-/m1/s1
    • InChI Key: POBDEUSSIUHZKW-SSDOTTSWSA-N
    • SMILES: O[C@H](CC(=O)O)C1C=NC2=CC=NN2C=1

Computed Properties

  • Exact Mass: 207.06439116g/mol
  • Monoisotopic Mass: 207.06439116g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.7Ų
  • XLogP3: -1

(3R)-3-hydroxy-3-{pyrazolo1,5-apyrimidin-6-yl}propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1736933-1.0g
(3R)-3-hydroxy-3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
2227796-69-0
1g
$2068.0 2023-06-04
Enamine
EN300-1736933-0.5g
(3R)-3-hydroxy-3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
2227796-69-0
0.5g
$1984.0 2023-09-20
Enamine
EN300-1736933-0.05g
(3R)-3-hydroxy-3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
2227796-69-0
0.05g
$1737.0 2023-09-20
Enamine
EN300-1736933-10g
(3R)-3-hydroxy-3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
2227796-69-0
10g
$8889.0 2023-09-20
Enamine
EN300-1736933-2.5g
(3R)-3-hydroxy-3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
2227796-69-0
2.5g
$4052.0 2023-09-20
Enamine
EN300-1736933-0.1g
(3R)-3-hydroxy-3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
2227796-69-0
0.1g
$1819.0 2023-09-20
Enamine
EN300-1736933-10.0g
(3R)-3-hydroxy-3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
2227796-69-0
10g
$8889.0 2023-06-04
Enamine
EN300-1736933-5g
(3R)-3-hydroxy-3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
2227796-69-0
5g
$5995.0 2023-09-20
Enamine
EN300-1736933-0.25g
(3R)-3-hydroxy-3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
2227796-69-0
0.25g
$1902.0 2023-09-20
Enamine
EN300-1736933-5.0g
(3R)-3-hydroxy-3-{pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid
2227796-69-0
5g
$5995.0 2023-06-04

Additional information on (3R)-3-hydroxy-3-{pyrazolo1,5-apyrimidin-6-yl}propanoic acid

The Chemical Compound (3R)-3-Hydroxy-3-{Pyrazolo[1,5-A]Pyrimidin-6-Yl}Propanoic Acid: A Comprehensive Overview

(3R)-3-Hydroxy-3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid, also known by its CAS registry number CAS No. 2227796-69-0, is a complex organic compound with significant potential in the fields of pharmacology and organic chemistry. This compound belongs to the class of pyrazolo-pyrimidine derivatives, which have garnered considerable attention due to their diverse biological activities and structural versatility. The molecule features a pyrazolo[1,5-a]pyrimidine ring system fused with a propanoic acid moiety, creating a unique structure that exhibits promising pharmacological properties.

The synthesis of (3R)-3-Hydroxy-3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid involves a series of intricate chemical reactions, including nucleophilic substitutions, cyclizations, and stereochemical optimizations. Recent advancements in asymmetric synthesis have enabled the efficient preparation of this compound with high enantiomeric purity. Researchers have employed various catalysts and chiral auxiliaries to achieve the desired stereochemistry at the hydroxyl-bearing carbon center, which is critical for its biological activity.

One of the most notable aspects of this compound is its potential as a lead molecule in drug discovery. Studies have demonstrated that (3R)-3-Hydroxy-3-{Pyrazolo[1,5-a]pyrimidin-6-yl}propanoic acid exhibits potent inhibitory activity against several enzymes associated with neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These findings suggest its potential application in the development of treatments for Alzheimer's disease and related conditions. Furthermore, the compound has shown selective cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent.

The structural uniqueness of this compound lies in its pyrazolo[1,5-a]pyrimidine core, which provides a rigid framework for hydrogen bonding and π-interactions. These interactions are crucial for its binding affinity to target proteins. Recent computational studies have utilized molecular docking and dynamics simulations to elucidate the binding modes of this compound with various protein targets. These studies have provided valuable insights into the relationship between the compound's structure and its biological activity.

In addition to its pharmacological applications, (3R)-3-Hydroxy-3-{Pyrazolo[1,5-a]pyrimidin-6-Yl}Propanoic Acid has been explored for its role in chemical biology. Researchers have investigated its ability to modulate cellular signaling pathways and influence gene expression patterns. These studies have highlighted its potential as a tool compound for studying complex biological systems.

The development of efficient analytical methods for the characterization of this compound has also been a focus of recent research. Techniques such as high-resolution mass spectrometry (HRMS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography have been employed to confirm its structure and purity. These advancements have significantly improved the accuracy and reliability of compound analysis in both academic and industrial settings.

In conclusion, (3R)-3-Hydroxy-3-{Pyrazolo[1,5-a]pyrimidin-6-Yl}Propanoic Acid represents a promising candidate for further exploration in drug discovery and chemical biology. Its unique structure, coupled with its diverse biological activities, positions it as a valuable asset in the ongoing quest for novel therapeutic agents. As research continues to uncover new applications and mechanisms of action for this compound, it is likely to play an increasingly important role in both academia and industry.

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